methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18069583
InChI: InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
SMILES:
Molecular Formula: C10H12Cl2FNO2
Molecular Weight: 268.11 g/mol

methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC18069583

Molecular Formula: C10H12Cl2FNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride -

Specification

Molecular Formula C10H12Cl2FNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
Standard InChI Key RVRVQRPHGLKMOU-FVGYRXGTSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC(=C(C=C1)F)Cl)N.Cl
Canonical SMILES COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride belongs to the class of halogenated amino acid esters. Its molecular formula is C₁₀H₁₂Cl₂FNO₂, with a molecular weight of 268.11 g/mol . The compound’s IUPAC name, (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride, reflects its chiral center at the second carbon and the substitution pattern on the phenyl ring. The (2S) configuration ensures stereospecific interactions in biological systems, a critical factor in its pharmacological activity.

The structural features include:

  • A 3-chloro-4-fluorophenyl group contributing to lipophilicity and electronic effects.

  • A methyl ester moiety enhancing metabolic stability.

  • A hydrochloride salt improving aqueous solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂Cl₂FNO₂
Molecular Weight268.11 g/mol
IUPAC Name(2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
Chiral CenterC2 (S-configuration)
Water SolubilityHigh (due to hydrochloride)

Spectroscopic Characterization

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The fluorine and chlorine atoms produce distinct signals in ¹⁹F-NMR and ³⁵Cl-NMR, respectively, while the methyl ester group appears as a singlet in ¹H-NMR (~3.7 ppm) . High-resolution MS confirms the molecular ion peak at m/z 268.11, consistent with its formula.

Synthesis and Production Techniques

Asymmetric Synthesis Strategies

The synthesis of methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride employs asymmetric catalysis to achieve the desired (2S) configuration. A common route involves:

  • Friedel-Crafts alkylation of 3-chloro-4-fluorobenzene with a chiral glycine equivalent.

  • Esterification using methanol under acidic conditions.

  • Salt formation with hydrochloric acid to enhance stability.

Industrial-scale production utilizes continuous flow reactors to optimize yield (typically >85%) and minimize racemization. Purification via recrystallization or chromatography ensures >98% enantiomeric excess.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionOutcome
CatalystChiral palladium complex92% enantioselectivity
Reaction Temperature25°CMinimal degradation
Purification MethodColumn chromatography99% purity

Stability and Solubility Profiles

Degradation Pathways

The compound is stable under ambient conditions but undergoes hydrolysis in aqueous solutions (pH > 8) to form the free amino acid. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Solubility Enhancements

The hydrochloride salt increases solubility in water (>50 mg/mL) compared to the free base (<5 mg/mL). Co-solvents like propylene glycol further enhance solubility to 120 mg/mL .

Hazard ClassCategoryPrecautionary Measures
Acute Toxicity (Oral)4Avoid ingestion
Skin Irritation2Wear protective gloves
Eye Irritation2Use safety goggles

Regulatory Status

As of 2025, the compound remains classified for research use only. No regulatory approvals for therapeutic use have been granted, though preclinical data support further investigation .

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